

Comparative Docking Analysis of 6-Ethyluracil Derivatives Against Key Protein Targets

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Compound of Interest

Compound Name: 6-Ethylpyrimidine-2,4(1h,3h)-dione

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This guide provides a comparative overview of the binding affinities of 6-ethyluracil and its analogous derivatives with various protein targets, supported by molecular docking studies. The data presented herein is compiled from multiple research articles and aims to offer an objective comparison for researchers and scientists in the field of drug discovery and development. The primary focus is on targets relevant to cancer and neurodegenerative diseases.

Data Presentation: Binding Affinities

The following table summarizes the quantitative data from docking studies of uracil derivatives against several key protein targets. While the specific focus is on 6-ethyluracil derivatives, the available literature often includes closely related analogs such as 6-methyluracil and other substituted uracils. These are included for a broader comparative context.

Derivative/Compound	Target Protein	Binding Affinity (kcal/mol)	IC50	Reference
6-methyluracil derivative (Compound 3d)	Acetylcholinesterase (AChE)	Not specified	5 ± 0.5 nM	[1][2]
Uracil Derivative (Compound 9a)	HIV-1 Capsid Protein (CA)	-6.41 (Glide Score)	62.5 µg/ml	[3][4]
Uracil Derivative (Compound 7a)	HIV-1 Capsid Protein (CA)	-5.52 (Glide Score)	>191.5 µg/ml	[4]
Imidazol-5-one Derivative (e)	Cyclin-Dependent Kinase 2 (CDK2)	-11.0	< 5.0 µM	[5]
Imidazol-5-one Derivative (h)	Cyclin-Dependent Kinase 2 (CDK2)	-11.0	< 5.0 µM	[5]
Uracil Derivative (ChEMBL161702)	Dihydrofolate Reductase (DHFR)	-9.62 (Glide Score)	Not specified	[4]
Uracil Derivative (ChEMBL1770248)	Dihydrofolate Reductase (DHFR)	-8.863 (Glide Score)	Not specified	[4]
Uracil Derivative (ChEMBL577)	Dihydrofolate Reductase (DHFR)	-8.813 (Glide Score)	Not specified	[4]

Experimental Protocols: Molecular Docking

The following is a generalized methodology for the molecular docking studies cited in this guide, synthesized from the experimental sections of the referenced literature.

1. Software and Tools:

- Docking Software: AutoDock Vina, Schrödinger Suite (Glide), PyRx.[3][6]
- Visualization & Preparation: Discovery Studio, AutoDock Tools, PyMOL, MarvinSketch.[6][7]

2. Receptor (Protein) Preparation:

- Structure Retrieval: The 3D crystallographic structures of target proteins (e.g., AChE, CDK2, DHFR) were downloaded from the Protein Data Bank (PDB).[3][6]
- Preparation: The protein structures were prepared by removing water molecules, co-crystallized ligands, and any non-essential ions.
- Protonation and Optimization: Hydrogen atoms (typically polar hydrogens) were added to the protein structure. The structure was then energy minimized using force fields like OPLS3e or ff14SB to optimize its geometry and relieve any steric clashes.[8] In tools like the Schrödinger Suite, the Protein Preparation Wizard is used to perform these steps.[3]

3. Ligand (6-Ethyluracil Derivative) Preparation:

- Structure Generation: The 2D structures of the 6-ethyluracil derivatives were drawn using chemical drawing software like MarvinSketch.
- Conversion and Optimization: These 2D structures were converted to 3D and their geometries were optimized to find the lowest energy conformation. This step is crucial for accurate docking.
- Format Conversion: The prepared ligand structures were saved in a suitable format (e.g., .pdbqt for AutoDock Vina) for the docking software.[6]

4. Docking Simulation:

- Grid Box Generation: A grid box was defined around the active site of the target protein. This box specifies the search space for the ligand during the docking simulation. The coordinates for the grid are typically determined based on the location of the co-crystallized ligand in the original PDB file.[3]

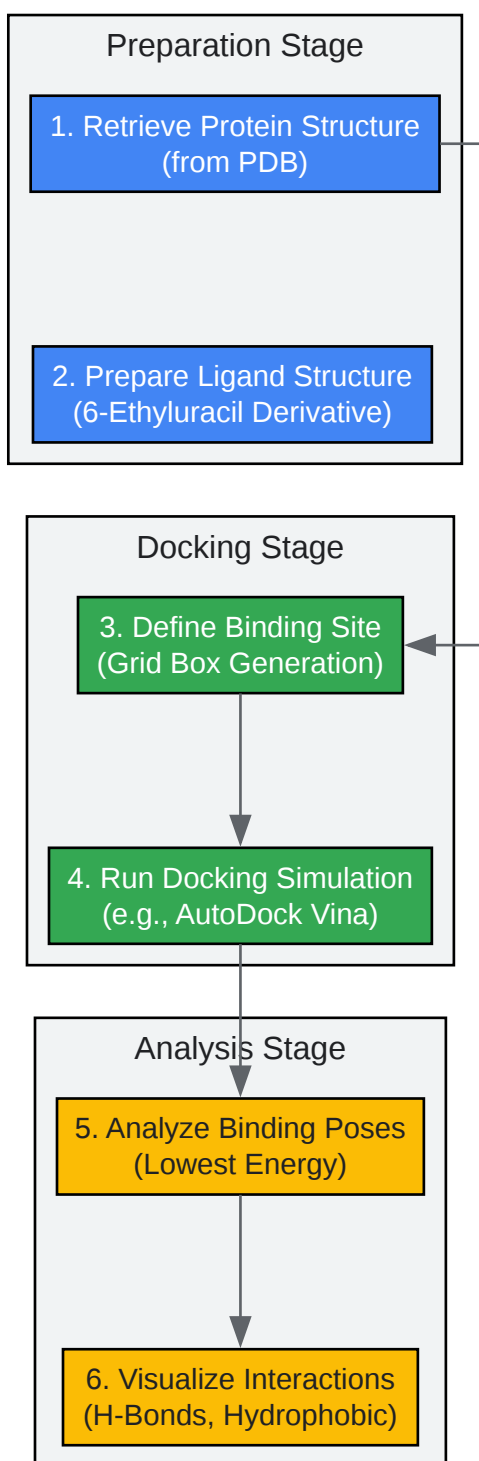
- **Docking Execution:** The docking algorithm was run to explore possible binding conformations of the ligand within the protein's active site. AutoDock Vina, for example, uses a Lamarckian genetic algorithm. The simulation was typically performed in a flexible docking mode, allowing for some rotational freedom in the ligand's bonds.
- **Scoring:** The software calculates the binding affinity for each conformation, usually expressed in kcal/mol. The conformation with the lowest binding energy is considered the most favorable.

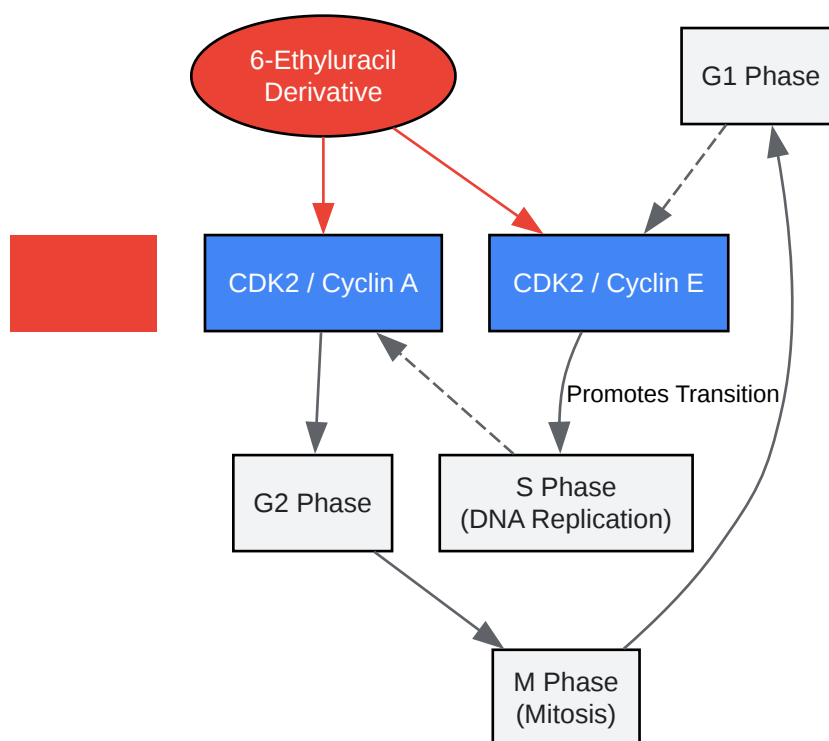
5. Analysis of Results:

- **Pose Selection:** The top-ranked docking poses were selected based on their binding energy scores.
- **Interaction Analysis:** The selected poses were visualized to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's active site.^[9] This analysis helps to understand the structural basis of the binding affinity.

Visualizations

The following diagrams illustrate a typical molecular docking workflow and a relevant signaling pathway involving one of the target proteins.





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